tetraphenyl 1,4-phenylene bis(phosphate)

Catalog No.
S5841512
CAS No.
M.F
C30H24O8P2
M. Wt
574.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tetraphenyl 1,4-phenylene bis(phosphate)

Product Name

tetraphenyl 1,4-phenylene bis(phosphate)

IUPAC Name

(4-diphenoxyphosphoryloxyphenyl) diphenyl phosphate

Molecular Formula

C30H24O8P2

Molecular Weight

574.5 g/mol

InChI

InChI=1S/C30H24O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-24H

InChI Key

RECLNCPBBUHRDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Description

The exact mass of the compound tetraphenyl 1,4-phenylene bis(phosphate) is 574.09464171 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Flame Retardant Properties: The presence of aromatic groups and phosphate esters in the molecule suggests potential flame retardant properties. Research could investigate its effectiveness in inhibiting flammability of polymers or other materials [].
  • Plasticizer Development: The molecule's bulky structure and phosphate groups might impart flexibility to polymers. Studies could explore its use as a plasticizer, a substance that increases the flexibility of plastics [].
  • Organic Synthesis Applications: The phosphate groups could be used as leaving groups in organic synthesis reactions. Research could explore its application in specific synthetic pathways as a reagent [].

Tetraphenyl 1,4-phenylene bis(phosphate) is an organophosphorus compound characterized by its flame-retardant properties. Its chemical formula is C39H34O8P2C_{39}H_{34}O_{8}P_{2} and it has a molar mass of approximately 650.63 g/mol. This compound is a phosphate ester that plays a significant role in enhancing the fire resistance of various materials, particularly in polymer applications. The structure consists of two phosphate groups attached to a 1,4-phenylene backbone, each further substituted with phenyl groups, contributing to its thermal stability and performance as a flame retardant .

Typical of phosphate esters. Key reactions include:

  • Transesterification: This reaction can occur with alcohols or other phenolic compounds, leading to the formation of different ester derivatives.
  • Hydrolysis: In the presence of water, tetraphenyl 1,4-phenylene bis(phosphate) can hydrolyze to yield phosphoric acid and the corresponding phenolic compounds.
  • Thermal Decomposition: Upon heating, it may decompose to form phosphoric acid and various aromatic compounds, which can be influenced by the presence of other materials in a composite .

The synthesis of tetraphenyl 1,4-phenylene bis(phosphate) typically involves the following methods:

  • Direct Phosphorylation: This method includes the reaction of phenol derivatives with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to yield the bis(phosphate).
  • Transesterification Reactions: Using diphenyl phosphate and phenolic compounds can also lead to the formation of tetraphenyl 1,4-phenylene bis(phosphate), often requiring catalysts to enhance reaction rates .
  • Condensation Reactions: The condensation of appropriate phenolic intermediates with phosphorus-containing reagents can produce this compound in moderate yields.

Tetraphenyl 1,4-phenylene bis(phosphate) is widely used in various applications due to its flame-retardant properties:

  • Polymer Additive: It is commonly incorporated into plastics such as polycarbonate and acrylonitrile-butadiene-styrene copolymers to improve fire resistance.
  • Coatings and Sealants: The compound finds use in protective coatings where fire safety is paramount.
  • Textiles: It is also applied in treating textiles to enhance their flame-retardant characteristics.

Interaction studies involving tetraphenyl 1,4-phenylene bis(phosphate) focus on its compatibility with different polymers and additives. Research indicates that it can interact favorably with various polymer matrices, enhancing their thermal stability without significantly altering mechanical properties. Studies also explore its leaching behavior from polymer composites during thermal exposure, which is critical for assessing long-term performance and safety in practical applications .

Several compounds share structural similarities with tetraphenyl 1,4-phenylene bis(phosphate), including:

Compound NameChemical FormulaUnique Features
Bisphenol A bis(diphenyl phosphate)C39H34O8P2C_{39}H_{34}O_{8}P_{2}Commonly used as a flame retardant in plastics; derived from Bisphenol A.
Triphenyl phosphateC18H15O4PC_{18}H_{15}O_{4}PKnown for its use as a plasticizer; less complex structure than tetraphenyl derivatives.
Tetraphenyl 1,3-phenylene bis(phosphate)C30H24O8P2C_{30}H_{24}O_{8}P_{2}Similar flame-retardant properties but different phenylene arrangement.

Uniqueness

Tetraphenyl 1,4-phenylene bis(phosphate) stands out due to its specific arrangement of phenylene groups which contributes to enhanced thermal stability compared to other similar compounds. Its unique structure allows for better dispersion within polymer matrices and improved flame-retardant efficacy while maintaining mechanical integrity .

XLogP3

7.6

Hydrogen Bond Acceptor Count

8

Exact Mass

574.09464171 g/mol

Monoisotopic Mass

574.09464171 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-04-15

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